molecular formula C14H13F3N2O B027878 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol CAS No. 104628-17-3

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

Cat. No. B027878
M. Wt: 282.26 g/mol
InChI Key: ZHFXMERFRYSFFB-UHFFFAOYSA-N
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Description

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

Tacrine acts as an acetylcholinesterase inhibitor, which means that it inhibits the enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine also increases the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease.

Biochemical And Physiological Effects

Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease, Parkinson's disease, and schizophrenia. Tacrine also improves the symptoms of Parkinson's disease by increasing dopamine levels in the brain. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been associated with some adverse effects, including hepatotoxicity, gastrointestinal disturbances, and cholinergic side effects.

Advantages And Limitations For Lab Experiments

Tacrine is a useful tool for studying the role of acetylcholine and dopamine in neurological disorders. Tacrine can be used to study the biochemical and physiological effects of acetylcholinesterase inhibition and dopamine modulation. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has some limitations for lab experiments, including its hepatotoxicity and cholinergic side effects, which can affect the results of experiments.

Future Directions

There are several future directions for 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol research. One direction is to develop new 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol derivatives that have improved therapeutic efficacy and reduced adverse effects. Another direction is to study the mechanisms of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol-induced hepatotoxicity and develop strategies to mitigate this adverse effect. Additionally, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol can be used as a tool to study the role of acetylcholine and dopamine in other neurological disorders, such as Huntington's disease and multiple sclerosis.

Scientific Research Applications

Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol acts as an acetylcholinesterase inhibitor and increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine has also been studied for its potential therapeutic applications in Parkinson's disease and schizophrenia. Tacrine has been shown to improve the symptoms of Parkinson's disease by increasing dopamine levels in the brain. In schizophrenia, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been shown to improve cognitive function and reduce negative symptoms.

properties

IUPAC Name

9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFXMERFRYSFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909065
Record name 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

CAS RN

104628-17-3
Record name 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Amino-3,4-dihydro-6-trifluoromethylacridin-1(2H)-one (2.4 g) was suspended in 60 ml of tetrahydrofuran. To this cooled solution was added 9 ml of 1 molar solution of lithium aluminum hydride in THF. This was stirred for 30 minutes.
Name
9-Amino-3,4-dihydro-6-trifluoromethylacridin-1(2H)-one
Quantity
2.4 g
Type
reactant
Reaction Step One
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solution
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 2
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 3
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 4
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 5
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 6
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

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